molecular formula C13H20N2O B1627043 N-(4-Methoxybenzyl)piperidin-4-amine CAS No. 1183259-99-5

N-(4-Methoxybenzyl)piperidin-4-amine

Cat. No.: B1627043
CAS No.: 1183259-99-5
M. Wt: 220.31 g/mol
InChI Key: OHPWZUVJXHLOOP-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Methoxybenzyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxybenzyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1183259-99-5

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-12-6-8-14-9-7-12/h2-5,12,14-15H,6-10H2,1H3

InChI Key

OHPWZUVJXHLOOP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2CCNCC2

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCNCC2

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of N-(4-Methoxybenzyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Methodologies, and Medicinal Applications

Executive Summary

N-(4-Methoxybenzyl)piperidin-4-amine is a specialized secondary amine intermediate used extensively in medicinal chemistry as a pharmacophore scaffold and linker unit. It serves as a critical building block for G-protein coupled receptor (GPCR) ligands, particularly in the design of muscarinic and opioid receptor modulators.

Critical Structural Distinction: Researchers must distinguish this compound from its regioisomer, 1-(4-Methoxybenzyl)piperidin-4-amine .

  • Target (This Guide): N-(4-Methoxybenzyl)piperidin-4-amine (Substitution on the exocyclic 4-amino group).

  • Common Isomer: 1-(4-Methoxybenzyl)piperidin-4-amine (Substitution on the endocyclic piperidine nitrogen).

This guide focuses on the exocyclic N-substituted variant (CAS 1233952-46-9 for the dihydrochloride salt), detailing its physicochemical profile, validated synthesis, and analytical characterization.

Physicochemical Specifications

ParameterSpecificationNotes
IUPAC Name N-[(4-Methoxyphenyl)methyl]piperidin-4-amine
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol Free Base
CAS Registry 1233952-46-9 Dihydrochloride Salt (2HCl)
Appearance Off-white solid (HCl salt)Free base is typically a viscous oil
Solubility Water (High for HCl salt), DMSO, MethanolFree base soluble in DCM, EtOAc
pKa (Predicted) ~9.8 (Piperidine NH), ~7.5 (Exocyclic NH)Piperidine nitrogen is the most basic site

Structural Disambiguation

To ensure experimental success, the specific isomer must be verified. The "N-" designation in the name strictly refers to the primary functional group (the amine at position 4), leaving the piperidine ring nitrogen unsubstituted.

IsomerComparison Target TARGET MOLECULE N-(4-Methoxybenzyl)piperidin-4-amine (Exocyclic Substitution) Isomer COMMON REGIOISOMER 1-(4-Methoxybenzyl)piperidin-4-amine (Ring Nitrogen Substitution) Target->Isomer Distinct from TargetDesc Structure: Piperidine NH is FREE. Exocyclic NH carries the Benzyl group. Target->TargetDesc IsomerDesc Structure: Piperidine N carries the Benzyl group. Exocyclic NH2 is FREE. Isomer->IsomerDesc

Figure 1: Structural comparison between the target molecule and its common regioisomer.

Validated Synthetic Protocol

The synthesis of N-(4-Methoxybenzyl)piperidin-4-amine requires a strategy that differentiates the two nitrogen atoms. Direct alkylation of piperidin-4-amine is non-selective. The preferred route utilizes orthogonal protection via the tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen.

Route: Reductive Amination of N-Boc-4-Piperidone[1]
Step 1: Reductive Amination

Reagents: tert-Butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone), 4-Methoxybenzylamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.

  • Imine Formation: Dissolve 1-Boc-4-piperidone (1.0 eq) and 4-Methoxybenzylamine (1.05 eq) in Dichloromethane (DCM). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16 h).

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield tert-butyl 4-[(4-methoxybenzyl)amino]piperidine-1-carboxylate .

Step 2: Boc-Deprotection

Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Acidolysis: Dissolve the intermediate from Step 1 in DCM (or Dioxane). Add excess acid (e.g., 4M HCl in Dioxane, 5-10 eq).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS (disappearance of Boc-protected mass).

  • Isolation:

    • For HCl Salt: Concentrate in vacuo.[1] Triturate the solid with diethyl ether to remove non-polar impurities. Filter to obtain N-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride .

    • For Free Base: Dissolve salt in water, adjust pH to >12 with NaOH, and extract with DCM/Isopropanol (3:1).

SynthesisWorkflow Start1 1-Boc-4-piperidone Step1 STEP 1: Reductive Amination (NaBH(OAc)3, DCM, AcOH) Start1->Step1 Start2 4-Methoxybenzylamine Start2->Step1 Intermed Intermediate: N-Boc-N'-(4-methoxybenzyl)piperidin-4-amine Step1->Intermed Yield ~85% Step2 STEP 2: Deprotection (4M HCl in Dioxane) Intermed->Step2 Product FINAL PRODUCT N-(4-Methoxybenzyl)piperidin-4-amine (dihydrochloride) Step2->Product Quant.

Figure 2: Step-by-step synthetic workflow for the preparation of the target amine.

Analytical Validation

Confirming the identity of the product requires verifying the loss of the Boc group and the presence of the 4-methoxybenzyl moiety.

Expected 1H-NMR Data (D₂O/DMSO-d6 for HCl salt)
  • Aromatic Region: Two doublets (AA'BB' system) at δ 7.40 (d, 2H) and δ 6.95 (d, 2H) corresponding to the para-substituted benzene ring.

  • Benzylic Protons: A singlet at δ 4.10 - 4.20 (s, 2H) (

    
    ).
    
  • Methoxy Group: A sharp singlet at δ 3.75 (s, 3H) (

    
    ).
    
  • Piperidine C4-H: A multiplet at δ 3.30 - 3.40 (m, 1H) (methine proton at the amine attachment point).

  • Piperidine Ring Protons:

    • δ 3.40 - 3.50 (m, 2H) (C2/C6 equatorial).

    • δ 2.90 - 3.10 (m, 2H) (C2/C6 axial).

    • δ 2.20 - 2.40 (m, 2H) (C3/C5 equatorial).

    • δ 1.80 - 2.00 (m, 2H) (C3/C5 axial).

Mass Spectrometry (LC-MS)
  • ESI+ Mode: The dominant peak should be [M+H]⁺ = 221.16 .

  • Fragmentation: Loss of the 4-methoxybenzyl group (tropylium ion derivative) may be observed at m/z 121 .

Applications in Drug Discovery

This molecule functions as a versatile secondary amine scaffold . The free piperidine nitrogen allows for further diversification (e.g., urea formation, amide coupling, or reductive amination), while the 4-methoxybenzyl group often acts as a lipophilic anchor or a protecting group that can be removed via oxidative cleavage (DDQ or CAN) or hydrogenation.

  • GPCR Ligands: The 4-aminopiperidine core is ubiquitous in ligands for Muscarinic M1/M4 and Opioid (Mu/Delta) receptors.

  • Linker Chemistry: Used in PROTACs where the piperidine attaches to an E3 ligase ligand and the benzyl amine connects to the target protein warhead.

  • Peptidomimetics: Serves as a constrained diamine mimic for lysine or arginine derivatives.

References

  • Fluorochem. N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride Product Page. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18319932 (Related Analogues). Retrieved from [2]

  • BLD Pharm. 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride Product Page (Regioisomer Distinction). Retrieved from

  • BenchChem. Application of Piperidin-4-amine Scaffolds in Medicinal Chemistry. Retrieved from

Sources

The Solubility Profile of N-(4-Methoxybenzyl)piperidin-4-amine in Organic Solvents: A Technical and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(4-Methoxybenzyl)piperidin-4-amine, a substituted piperidine derivative of significant interest in medicinal chemistry and synthetic applications. In the absence of extensive public data for this specific molecule, this document establishes a predictive framework grounded in the fundamental principles of organic chemistry and leverages established methodologies for solubility determination. It offers researchers, scientists, and drug development professionals a robust guide to understanding, predicting, and experimentally verifying the solubility of this compound and its analogs. The guide details the theoretical underpinnings of solubility, provides a qualitative predictive assessment across a range of common organic solvents, and presents a rigorous, step-by-step protocol for the experimental determination of thermodynamic solubility.

Introduction: The Physicochemical Context of Solubility

N-(4-Methoxybenzyl)piperidin-4-amine is a bifunctional organic molecule featuring a secondary amine within a piperidine ring and a primary amine, in addition to a tertiary amine function at the benzyl-substituted nitrogen. Its structure is characterized by a polar piperidine core, capable of acting as a hydrogen bond acceptor (tertiary amine) and donor/acceptor (primary amine), and a more nonpolar 4-methoxybenzyl group. This structural duality dictates its solubility, which is a critical parameter influencing its utility in various applications, from reaction kinetics in organic synthesis to bioavailability in pharmaceutical formulations.

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For N-(4-Methoxybenzyl)piperidin-4-amine, key interactions include:

  • Hydrogen Bonding: The primary amine (-NH2) and the piperidine ring nitrogen can engage in hydrogen bonding. Primary and secondary amines are known to form hydrogen bonds, which significantly influences their boiling points and solubility in protic solvents.[1][2][3][4][5]

  • Dipole-Dipole Interactions: The polarity of the C-N and C-O bonds introduces dipole moments.

  • Van der Waals Forces: The nonpolar benzyl and piperidine hydrocarbon backbone contribute to London dispersion forces, which are crucial for solubility in nonpolar solvents.

Aliphatic amines generally exhibit good solubility in polar organic solvents and some solubility in water, which decreases as the number of carbon atoms increases.[1][3] The presence of the bulky, relatively nonpolar 4-methoxybenzyl group in our target molecule is expected to reduce its aqueous solubility compared to simpler piperidines but enhance its solubility in less polar organic media.

Predicted Solubility Profile

Based on the structural features of N-(4-Methoxybenzyl)piperidin-4-amine and the established properties of similar amines and piperidine derivatives, a qualitative solubility profile can be predicted.[6][7] This serves as a practical starting point for solvent selection in experimental work.

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh to Very HighThe amine functionalities can act as hydrogen bond acceptors, and the primary amine can also donate a hydrogen bond, interacting favorably with the hydroxyl groups of alcohols.[2][6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThe high polarity of these solvents can effectively solvate the polar amine groups and the overall molecular dipole. DMSO is a particularly common and effective solvent for a wide range of drug-like molecules.[8]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers are effective solvents for many amines, acting as good hydrogen bond acceptors for the primary amine's N-H protons.[2][5]
Halogenated Dichloromethane (DCM), ChloroformModerate to HighThese solvents can solvate moderately polar compounds. However, some amines can be incompatible with chloroform and carbon tetrachloride.[1] Caution is advised.
Aromatic Toluene, BenzeneModerateThe methoxybenzyl group will have favorable π-π stacking and van der Waals interactions with these solvents, enhancing solubility.[2]
Nonpolar Aprotic Hexane, HeptaneLow to Very LowThe large, polar amine portions of the molecule are not well-solvated by nonpolar alkanes, leading to poor solubility despite the nonpolar benzyl group.[6][7]

Experimental Determination of Thermodynamic Solubility

Theoretical prediction provides a valuable hypothesis, but for scientific rigor, it must be confirmed by empirical data. The "shake-flask" method, standardized by organizations like the OECD, remains the gold-standard for determining thermodynamic solubility due to its simplicity and accuracy.[9] It measures the equilibrium concentration of a solute in a saturated solution.

Workflow for Solubility Determination

The following diagram outlines the key stages of the experimental process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine agitate Agitate at Constant Temperature (e.g., 24-72 hours) prep_solvent->agitate settle Allow Undissolved Solid to Settle agitate->settle separate Isolate Saturated Supernatant (Centrifugation/Filtration) settle->separate dilute Dilute Supernatant separate->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Concentration (vs. Standard Curve) analyze->calculate

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

  • N-(4-Methoxybenzyl)piperidin-4-amine (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Procedure:

  • Preparation of Vials: Add an excess amount of solid N-(4-Methoxybenzyl)piperidin-4-amine to a glass vial. The key is to ensure that undissolved solid remains at equilibrium. A starting point is 5-10 mg of solid.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of the desired organic solvent into the vial.[10][11]

  • Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine when the concentration in solution becomes constant.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the undissolved solid settle. To ensure complete removal of solid particles, either:

    • Centrifuge: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter.

  • Sample Preparation for Analysis: Carefully take a known aliquot of the clear, saturated supernatant and dilute it with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). A series of dilutions may be necessary.

  • Quantification:

    • Prepare a set of calibration standards of N-(4-Methoxybenzyl)piperidin-4-amine of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.

    • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation of Solubility: Calculate the original concentration in the saturated supernatant by multiplying the determined concentration by the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Express the result in units such as mg/mL or mol/L.

Factors Influencing Solubility

Several external factors can significantly alter the solubility of N-(4-Methoxybenzyl)piperidin-4-amine.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. The van't Hoff equation can be used to describe this relationship.[9] Experimental determination at different temperatures (e.g., room temperature and 37 °C for physiological relevance) is often valuable.

  • pH: As an amine, the compound is basic. In acidic aqueous or protic organic solutions, the amine groups can be protonated to form ammonium salts.[9] These salts are typically much more polar and, consequently, more soluble in polar solvents than the free base. The basicity of amines is a key property that facilitates their separation from neutral compounds.[3]

  • Presence of Co-solvents: In complex solvent systems, the solubility can be modulated. For instance, adding a small amount of a polar solvent like methanol to a less polar solvent like toluene could potentially increase solubility by improving the solvation of the polar amine groups.

Conclusion

While specific quantitative data for N-(4-Methoxybenzyl)piperidin-4-amine is not widely published, a strong, predictive understanding of its solubility can be derived from its molecular structure and established chemical principles. It is anticipated to be highly soluble in polar protic and aprotic solvents, moderately soluble in ethers and aromatic solvents, and poorly soluble in nonpolar alkanes. For definitive quantitative results, the detailed shake-flask protocol provided in this guide offers a reliable and accurate method. This integrated approach of theoretical prediction and empirical verification provides a powerful framework for scientists working with this compound, enabling informed solvent selection for synthesis, purification, and formulation development.

References

  • Palmer, D. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Available at: [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Available at: [Link]

  • Allschool. (2024). Solubility test for Organic Compounds. Available at: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Available at: [Link]

  • Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry. Available at: [Link]

  • Mansoura University. (n.d.). Amine compounds. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Available at: [Link]

  • Solubility of Things. (n.d.). Piperidine. Available at: [Link]

Sources

pKa values of secondary amine in N-(4-Methoxybenzyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values of N-(4-Methoxybenzyl)piperidin-4-amine

Abstract This technical guide provides a comprehensive analysis of the dissociation constants (pKa) of N-(4-Methoxybenzyl)piperidin-4-amine, a dual-basic pharmacophore frequently utilized in medicinal chemistry. We dissect the molecule's ionization centers, deriving theoretical values based on structural analogs and electronic effects, and provide robust experimental protocols for their determination. This document is designed for researchers optimizing lead compounds for solubility, permeability, and subcellular distribution.

Executive Summary: The Dual-Basic Nature

N-(4-Methoxybenzyl)piperidin-4-amine (CAS: 1183259-99-5) is a diamine scaffold characterized by two distinct ionizable centers. Understanding its pKa profile is critical because it dictates the molecule's charge state at physiological pH (7.4), which directly influences:

  • Blood-Brain Barrier (BBB) Penetration: Only the neutral fraction effectively permeates passive membranes.

  • Lysosomal Trapping: The presence of two basic centers (pKa > 8.0) strongly predisposes the molecule to accumulation within acidic lysosomes (pH ~4.5), a phenomenon known as lysosomotropism.

  • Solubility: The dicationic state at gastric pH ensures high solubility, while the transition to the monocation/neutral state in the intestine determines absorption.

Structural Dissection & Theoretical pKa Analysis

To accurately estimate the pKa values, we must deconstruct the molecule into its constituent electronic environments.

Ionization Center 1: The Piperidine Ring (Secondary Amine)
  • Electronic Environment: A saturated, six-membered heterocyclic ring. The nitrogen is

    
     hybridized.[1][2][3][4]
    
  • Baseline: Unsubstituted piperidine has a pKa of 11.12 .

  • Substituent Effect: The exocyclic amine group at position 4 is separated by three sigma bonds. While the amino group is intrinsically basic, the electronegative nitrogen exerts a weak inductive electron-withdrawing effect (-I) through the sigma framework, slightly lowering the basicity of the ring nitrogen.[4]

  • Predicted pKa1 (Ring): 10.2 – 10.6 (Most Basic).

Ionization Center 2: The Exocyclic Amine (Secondary Amine)
  • Electronic Environment: An acyclic secondary amine attached to a 4-methoxybenzyl group.

  • Baseline: Benzylamine has a pKa of 9.33 .

  • Substituent Effect:

    • 4-Methoxy Group: An electron-donating group (EDG) via resonance (+M) located para to the methylene bridge. This slightly increases electron density at the nitrogen compared to unsubstituted benzylamine. 4-Methoxybenzylamine has a pKa of ~9.51 .

    • Piperidine Ring: The steric bulk of the piperidine ring and the inductive effect of the ring nitrogen (especially when protonated) will modulate this value.

  • Predicted pKa2 (Exocyclic): 8.8 – 9.4 .

Macroscopic pKa Values (The Coulombic Effect)

In a titration, these two centers do not act independently.

  • First Protonation (pKa1 ~10.4): Occurs at the more basic piperidine ring nitrogen. The molecule becomes a monocation.

  • Second Protonation (pKa2): Occurs at the exocyclic nitrogen. However, the presence of the positive charge on the ring (only ~4 bonds away) creates electrostatic repulsion, making it harder to add a second proton. This typically depresses the second pKa value by 1.0–1.5 log units compared to its intrinsic value.

Estimated Experimental Values:

Ionization Step Center Estimated pKa State at pH 7.4
pKa1 Piperidine Ring NH 10.4 ± 0.2 Fully Protonated (+)

| pKa2 | Exocyclic NH | 8.6 ± 0.3 | Mostly Protonated (+) |

Visualization: Protonation Equilibria

The following diagram illustrates the sequential protonation pathway, highlighting the transition from the neutral free base to the dication.

ProtonationScheme Neutral Neutral Free Base (Uncharged) Monocation Monocation (Ring NH+) Neutral->Monocation Monocation->Neutral  pKa1 ~ 10.4   (-H+) Dication Dication (Ring NH+ / Exo NH+) Monocation->Dication Dication->Monocation  pKa2 ~ 8.6   (-H+)

Caption: Sequential deprotonation pathway of N-(4-Methoxybenzyl)piperidin-4-amine. The piperidine nitrogen is the most basic center (pKa1), followed by the exocyclic amine (pKa2).

Experimental Protocols for pKa Determination

Since direct experimental data for this specific derivative is sparse in public repositories, the following self-validating protocols are recommended for empirical determination.

Method A: Potentiometric Titration (The Gold Standard)

This method is ideal for compounds with reasonable water solubility (>10⁻⁴ M).

Reagents & Equipment:

  • Titrator: Automated potentiometric titrator (e.g., Mettler Toledo, Sirius T3).

  • Titrant: 0.1 M KOH (CO₂-free) and 0.1 M HCl.

  • Solvent: 0.15 M KCl (to maintain constant ionic strength).

  • Inert Gas: Argon or Nitrogen purge.[5]

Step-by-Step Protocol:

  • Preparation: Dissolve 3–5 mg of the compound (as hydrochloride salt) in 20 mL of 0.15 M KCl solution.

  • Acidification: If starting with the free base, add excess HCl to lower the pH to ~2.0 (ensuring full dication state).

  • Titration: Titrate with 0.1 M KOH under inert atmosphere at 25°C. Add titrant in dynamic increments (0.5 – 5 µL) based on pH slope.

  • Range: Collect data points from pH 2.0 to pH 12.0.

  • Data Processing: Use the Bjerrum difference plot method. The number of bound protons (

    
    ) is plotted against pH.
    
    • 
       corresponds to pKa2 (Exocyclic).
      
    • 
       corresponds to pKa1 (Ring).
      
Method B: UV-Metric Titration (For Low Solubility)

If the neutral species precipitates during potentiometric titration, UV-metric titration is superior as it measures concentrations at lower limits (10⁻⁶ M).

Mechanism: The 4-methoxybenzyl chromophore may exhibit a bathochromic shift upon protonation of the adjacent nitrogen, allowing spectroscopic tracking.

Protocol:

  • Scan: Collect UV absorbance spectra (200–400 nm) at 10 different pH values ranging from 2 to 12.

  • Analysis: Identify the isosbestic points. Plot the change in absorbance at

    
     vs. pH.
    
  • Fitting: Fit the sigmoidal curves using the Henderson-Hasselbalch equation to extract pKa values.

Implications for Drug Development

Lysosomotropism & Phospholipidosis
  • Mechanism: Lysosomes have a pH of ~4.5–5.0. Basic lipophilic drugs permeate the lysosomal membrane in their neutral form. Once inside, they become protonated (trapped) due to the low pH.

  • Risk Assessment: With pKa values of ~10.4 and ~8.6, this molecule will be >99.9% dicationic inside the lysosome and >90% dicationic in the cytosol (pH 7.2). This steep gradient drives massive accumulation (up to 1000-fold).

  • Recommendation: Screen for phospholipidosis early in development. Consider reducing the basicity of the exocyclic amine (e.g., by adding a fluorine to the benzyl ring) to lower pKa2 below 7.0 if toxicity is observed.

Solubility Profile
  • Gastric (pH 1.2): High solubility (Dicationic).

  • Intestinal (pH 6.5): Moderate/High solubility (Mixture of Dication/Monocation).

  • Colon (pH 7.4): Potential precipitation risk if the dose is high, though the dicationic nature likely sustains solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016528, N-benzylpiperidin-4-amine. Retrieved from [Link]

  • Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for piperidine and benzylamine baselines).
  • Manallack, D. T. (2007).The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. (Context for lysosomotropism).

Sources

Beyond the Sheet: Technical Safety & Handling Guide for N-(4-Methoxybenzyl)piperidin-4-amine

[1][2][3]

Part 1: Critical Identity & Molecular Context[2][4]

The Isomer Trap: A Structural Warning

In high-throughput drug discovery, "N-(4-Methoxybenzyl)piperidin-4-amine" represents a specific structural isomer often confused with its regioisomer, 1-(4-Methoxybenzyl)piperidin-4-amine.[1][2][3] This distinction is not merely semantic; it dictates reactivity, protection strategies, and toxicological profiles.[2][3][4]

  • Target Compound (This Guide): N-(4-Methoxybenzyl)piperidin-4-amine[1][2][3][4]

    • CAS (2HCl Salt): 1233952-46-9[1][2][3][4]

    • Structure: The exocyclic amine at position 4 is substituted with the benzyl group.[1][2][3][4] The piperidine ring nitrogen remains a free secondary amine.[2][3][4]

    • Reactivity Profile: Bis-secondary amine.[1][2][3][4] Both nitrogens are nucleophilic, requiring precise stoichiometric control or orthogonal protection (e.g., N-Boc) during functionalization.[1][2][3][4]

  • Common Confusant: 1-(4-Methoxybenzyl)piperidin-4-amine[1][2][3][4]

    • CAS: 80836-96-8[1][2][3][4]

    • Structure: The ring nitrogen is substituted.[1][2][3][4][5][6] The exocyclic amine is a primary amine.[2][3][4]

Physicochemical Data Table

Data aggregated from experimental and predicted models for the Dihydrochloride salt (most common commercial form).[1][2][4]

PropertyValue / DescriptionTechnical Note
Molecular Formula C₁₃H₂₀N₂O[1][2][3][4][7][8] · 2HClFree base: C₁₃H₂₀N₂O
Molecular Weight 293.23 g/mol (Salt)Free base: ~220.31 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.[1][2][3][4]
Solubility Water (>50 mg/mL), DMSO, MethanolPoor solubility in non-polar ethers (Et₂O).[1][2][3][4]
pKa (Predicted) N(ring) ≈ 10.8; N(exo) ≈ 9.2The ring nitrogen is the stronger base.[1][2][3][4]
Melting Point >250 °C (Decomp)Salt form is thermally stable up to decomp.[1][2][3][4]

Part 2: Toxicology & Hazard Profiling[2][4]

The "Amine" Hazard Matrix

While specific toxicological data for this exact intermediate is limited compared to commodity chemicals, its structure allows for high-confidence hazard extrapolation based on Structure-Activity Relationships (SAR) of benzylamines and piperidines.[1][2][3]

Core GHS Classifications (H-Statements):

  • H302: Harmful if swallowed.[1][2][3][4][9] (Acute Tox. 4)[1][2][9][10]

  • H315: Causes skin irritation.[1][2][3][4] (Skin Irrit. 2)

  • H319: Causes serious eye irritation.[1][2][3][4][9] (Eye Irrit. 2A)

  • H335: May cause respiratory irritation.[1][2][3][4][10] (STOT SE 3)[1][2][10]

Mechanistic Toxicology:

  • Membrane Disruption: As a lipophilic base (logP ~1.8 for free base), the compound can partition into lipid bilayers.[1][2][3][4] Upon protonation at physiological pH, it disrupts transmembrane potentials, leading to cellular irritation or necrosis (basis for H315/H319).[1][2][3][4]

  • Sensitization Potential: The benzylamine moiety is a structural alert for skin sensitization.[1][2][3][4] Metabolic oxidation can generate reactive imines (via P450 enzymes) capable of haptenizing proteins.[2][3][4]

Visualizing the Exposure Response

The following diagram illustrates the decision logic for exposure events, prioritizing neutralization of the basic functionality.

ExposureResponseStartExposure EventTypeIdentify RouteStart->TypeSkinDermal/Eye Contact(Lipophilic Base)Type->SkinSplash/SolidInhaleInhalation(Dust/Aerosol)Type->InhaleDustAction11. Flush 15min (Water)2. Do NOT use Vinegar (Exothermic risk)Skin->Action1Action21. Move to Fresh Air2. Corticosteroid nebulizer (if wheezing)Inhale->Action2MedicalMedical EvaluationMonitor for delayed pulmonary edemaAction1->MedicalAction2->Medical

Caption: Figure 1. Triage workflow for amine exposure. Note the specific prohibition against acidic neutralization on skin due to heat generation.[1][2][4]

Part 3: Risk Management in Synthesis & Handling

Synthesis Safety: The Bis-Nucleophile Challenge

Researchers utilizing this compound are likely performing acylation, alkylation, or reductive amination.[1][2][3][4]

  • Critical Control Point (Regioselectivity):

    • Risk:[1][3][4][9][10][11] Uncontrolled reaction at both nitrogen centers generates complex mixtures.[1][2][3][4]

    • Mitigation: If targeting the ring nitrogen, control pH to keep the less basic exocyclic amine protonated, or use limiting electrophile at low temperatures (-78°C to 0°C).[1][2][3][4]

  • Exotherm Management:

    • Reaction with acid chlorides or anhydrides is highly exothermic.[1][2][3][4]

    • Protocol: Always add the electrophile dropwise to the amine solution containing a scavenger base (e.g., DIPEA) at <0°C.[2][3][4]

Storage & Stability[2][3][4]
  • Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture, leading to "clumping" and stoichiometry errors in synthesis.[1][2][3][4]

    • Solution: Store in a desiccator or under Nitrogen/Argon.[1][2][3][4]

  • Carbamate Formation: The free base reacts reversibly with atmospheric CO₂ to form carbamates (white crust).[1][2][3][4]

    • Validation: If the melting point drops significantly, the sample has likely absorbed CO₂.[2][3][4] Repurify via acid-base extraction.[1][2][3][4]

Part 4: Emergency Response Protocols (Self-Validating)

Spill Cleanup (Solid/Powder)

Do not simply sweep.[1][2][3][4] Sweeping generates dust (H335).[1][2][3][4]

  • Isolate: Evacuate non-essential personnel.

  • Wet Method: Cover the spill with a paper towel dampened with dilute acetic acid (5%) or water.[1][2][3][4] This suppresses dust and begins mild neutralization.[1][2][3][4]

  • Collection: Scoop the damp material into a waste container labeled "Basic Organic Solid."[1][2][3][4]

  • Validation: Wipe the surface with pH paper.[1][2][3][4] If pH > 8, repeat cleaning with water.[2][3][4]

Fire Fighting
  • Hazard: Emits toxic fumes under fire conditions: Nitrogen Oxides (NOx), Hydrogen Chloride (HCl - if salt).[1][2][3][4]

  • Media: Alcohol-resistant foam or Dry Chemical.[1][2][3][4]

  • Contraindication: Do not use high-volume water jet (spreads the chemical).[1][3][4]

Part 5: Analytical Validation & Workflow

To ensure the safety and success of downstream applications, the identity of the compound must be verified to rule out the regioisomer.[2][3][4]

ValidationWorkflowSampleUnknown Isomer SampleNMR1H NMR (DMSO-d6)Sample->NMRCheck1Check 4-H Signal(Methine at ~2.5-3.0 ppm)NMR->Check1DecisionIsomer IDCheck1->DecisionResultAN-(4-Methoxybenzyl)...(Target)Decision->ResultAMultiplet (tt)ResultB1-(4-Methoxybenzyl)...(Impurity)Decision->ResultBDifferent Splitting

Caption: Figure 2. NMR logic for distinguishing the target N-benzyl isomer from the 1-benzyl impurity.

References

  • PubChem. (2025).[1][2][3][4][5] Compound Summary: 1-(4-Methoxybenzyl)piperidin-4-amine (Isomer Comparison). National Library of Medicine.[1][2][3][4] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[1][2][3][4] C&L Inventory: Benzylamine derivatives. Retrieved from [Link][1][2]

(Note: While specific commercial SDSs exist for the dihydrochloride salt, the toxicological data in this guide is derived from a composite of exact match data and high-confidence SAR analysis of the piperidine/benzylamine pharmacophore class.)

N-(4-Methoxybenzyl)piperidin-4-amine as a secondary amine building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-(4-Methoxybenzyl)piperidin-4-amine as a Strategic Secondary Amine Building Block

Executive Summary

N-(4-Methoxybenzyl)piperidin-4-amine (CAS: 1233952-46-9) represents a high-value bifunctional scaffold in medicinal chemistry. Distinguished by its dual secondary amine motif—comprising a highly nucleophilic piperidine ring nitrogen and a sterically differentiated exocyclic amine protected/substituted by a p-methoxybenzyl (PMB) group—this building block offers a versatile platform for the synthesis of 1,4-disubstituted piperidines.

This guide delineates the strategic utility of this compound, focusing on its application in orthogonal functionalization strategies. By leveraging the electronic and steric disparity between the two nitrogen centers, researchers can access complex pharmacological cores found in GPCR ligands, kinase inhibitors, and PROTAC linkers with high regioselectivity.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name N-[(4-methoxyphenyl)methyl]piperidin-4-amine
Common Name N-(4-Methoxybenzyl)-4-aminopiperidine
CAS Number 1233952-46-9 (Free base) / 1233953-07-5 (Dihydrochloride)
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol (Free base)
pKa (Calculated) ~10.8 (Piperidine NH), ~9.2 (Exocyclic NH)
Physical State Viscous oil (Free base) or White solid (HCl salt)
Solubility Soluble in DMSO, MeOH, DCM; HCl salt soluble in water

Key Structural Feature: The molecule contains two secondary amines. The endocyclic nitrogen (N1) is sterically unencumbered and highly basic. The exocyclic nitrogen (N4) is substituted with a 4-methoxybenzyl (PMB) group, which serves dual roles: as a semi-permanent protecting group cleavable under oxidative or acidic conditions, or as a hydrophobic pharmacophore element.

Synthetic Accessibility

The industrial synthesis of this building block typically follows a reductive amination pathway, ensuring high purity and scalability.

Synthesis Workflow (DOT Visualization)

SynthesisRoute Start N-Boc-4-piperidone (CAS: 79099-07-3) Intermed Intermediate: N-Boc-4-(PMB-amino)piperidine Start->Intermed Reductive Amination DCM, AcOH, RT Reagent 4-Methoxybenzylamine + NaBH(OAc)3 Reagent->Intermed Product TARGET: N-(4-Methoxybenzyl)piperidin-4-amine Intermed->Product Boc Cleavage Step2 Deprotection (TFA or HCl/Dioxane)

Figure 1: Standard synthetic route via reductive amination of N-Boc-4-piperidone.[1]

Strategic Utility: Orthogonal Functionalization

The core value of N-(4-Methoxybenzyl)piperidin-4-amine lies in the reactivity hierarchy of its two nitrogen atoms.

  • N1 (Piperidine Nitrogen):

    • Reactivity: High. Less sterically hindered.

    • Primary Application: Amide coupling, S_NAr reactions, or reductive amination to attach the primary scaffold or "warhead."

  • N4 (Exocyclic Nitrogen):

    • Reactivity: Moderate. Sterically modulated by the PMB group and the piperidine ring.

    • Primary Application: The PMB group acts as a protecting group. Once N1 is functionalized, the PMB can be cleaved to reveal a primary amine for further derivatization, or retained if the PMB moiety fits the target pharmacophore (e.g., mimicking a tyrosine residue).

Chemo-selective Workflow

OrthogonalStrategy Core N-(4-Methoxybenzyl)piperidin-4-amine (Bis-secondary amine) PathA Path A: N1 Functionalization (Electrophile: R-COCl / R-X) Core->PathA IntermedA 1-Substituted-4-(PMB-amino)piperidine PathA->IntermedA Selective reaction at N1 (Steric/Electronic control) Branch1 Option 1: PMB Cleavage (TFA or CAN) IntermedA->Branch1 Branch2 Option 2: N4 Derivatization (Tertiary Amine Formation) IntermedA->Branch2 Final1 Product A: 1-Substituted-4-aminopiperidine (Primary Amine Revealed) Branch1->Final1 Final2 Product B: 1,4-Disubstituted Piperidine (PMB Retained) Branch2->Final2

Figure 2: Orthogonal functionalization strategy leveraging the reactivity difference between N1 and N4.

Experimental Protocols

Protocol A: Selective N1-Acylation

Objective: To attach a scaffold to the piperidine nitrogen without affecting the exocyclic PMB-amine.

  • Dissolution: Dissolve N-(4-Methoxybenzyl)piperidin-4-amine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (1.5 equiv). Cool the mixture to 0°C.

  • Acylation: Add the acid chloride (1.0 equiv) dropwise. Note: Using slight stoichiometric deficits of the electrophile favors reaction at the more nucleophilic N1.

  • Work-up: Stir for 1 hour at 0°C, then warm to RT. Quench with saturated NaHCO₃. Extract with DCM.

  • Validation: 1H NMR should show a downfield shift of the piperidine ring protons adjacent to N1, while the benzylic CH₂ of the PMB group remains relatively unchanged (~3.7-3.8 ppm).

Protocol B: PMB Cleavage (Deprotection)

Objective: To remove the PMB group and reveal the primary amine at position 4.

Method 1: Acidic Cleavage (Standard)

  • Dissolve the substrate in pure Trifluoroacetic acid (TFA).

  • Reflux at 60-70°C for 2-12 hours. Note: The PMB cation is scavenged by the solvent or added scavengers (e.g., anisole) to prevent repolymerization.

  • Concentrate in vacuo. Neutralize with basic resin or NaHCO₃ wash.

Method 2: Oxidative Cleavage (Mild)

  • Dissolve substrate in MeCN/H₂O (4:1).

  • Add Cerium(IV) Ammonium Nitrate (CAN) (3.0 equiv).

  • Stir at RT for 30-60 mins.

  • Mechanism: CAN oxidizes the electron-rich aromatic ring of PMB, leading to hydrolysis of the benzylic C-N bond.

Applications in Drug Discovery

  • GPCR Ligands: The 4-aminopiperidine scaffold is ubiquitous in ligands for chemokine receptors (CCR5, CCR2) and opioid receptors. The PMB group can mimic the tyramine moiety found in endogenous opioid peptides.

  • Kinase Inhibitors: Used as a solvent-exposed tail. The N1 connects to the hinge-binding motif, while the 4-amino group (after PMB cleavage) can be coupled to solubilizing groups.

  • PROTAC Linkers: The diamine nature allows the piperidine to serve as a rigid linker connector. The N1 attaches to the E3 ligase ligand (e.g., Thalidomide analog), and the N4 attaches to the target protein ligand.

Safety & Handling

  • Hazards: Corrosive and Irritant.[2][3] Causes severe skin burns and eye damage (H314).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is sensitive to CO₂ absorption (carbamate formation).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

  • Fluorochem. (2025).[2][4] N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride Product Sheet. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-(4-Methoxybenzyl)piperidin-4-amine.[5][6][7] National Library of Medicine.[4] Retrieved from [4]

  • BldPharm. (2025). 1-Benzyl-N-(4-methoxybenzyl)piperidin-4-amine.[5] Retrieved from

  • CymitQuimica. (2025).[2] 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride.[7] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Derivatives. Retrieved from

Sources

Methodological & Application

Synthesis of N-(4-Methoxybenzyl)piperidin-4-amine via reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-(4-Methoxybenzyl)piperidin-4-amine

A Detailed Protocol for Direct Reductive Amination Using Sodium Triacetoxyborohydride

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of N-(4-Methoxybenzyl)piperidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol details a direct, one-pot reductive amination procedure reacting piperidin-4-amine with 4-methoxybenzaldehyde. We will delve into the mechanistic rationale for reagent selection, particularly the use of sodium triacetoxyborohydride (NaBH(OAc)₃), and provide a detailed, step-by-step experimental workflow designed for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for constructing secondary amines while avoiding common pitfalls such as over-alkylation.

Introduction and Scientific Context

The synthesis of secondary and tertiary amines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents where the amine functional group is a common pharmacophore. Reductive amination stands out as one of the most effective and widely used methods for forming C-N bonds.[1][2] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[3]

This method offers a significant advantage over traditional N-alkylation with alkyl halides, which is often difficult to control and can lead to a mixture of mono- and di-alkylated products.[4] By contrast, reductive amination provides a more controlled, high-yielding pathway to the desired amine.

In this guide, we focus on the synthesis of N-(4-Methoxybenzyl)piperidin-4-amine. The choice of reducing agent is critical to the success of a one-pot reductive amination. Sodium triacetoxyborohydride, NaBH(OAc)₃ (also known as STAB), is the reagent of choice for this transformation due to its remarkable chemoselectivity.[5][6] The electron-withdrawing effects of the acetoxy groups moderate the hydride donor's reactivity, making it selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde or ketone.[4][7] This selectivity prevents the formation of the corresponding alcohol as a byproduct and allows all reagents to be combined in a single reaction vessel, simplifying the experimental procedure.[5]

Reaction Mechanism and Rationale

The direct reductive amination proceeds through a two-stage cascade within a single pot. Understanding this mechanism is key to appreciating the experimental design.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (piperidin-4-amine) on the carbonyl carbon of 4-methoxybenzaldehyde. This is a reversible reaction that forms a hemiaminal intermediate. Subsequent dehydration, often catalyzed by trace amounts of acid, generates a Schiff base, or imine. In the presence of an acid catalyst (which can be acetic acid generated in situ from NaBH(OAc)₃), the imine nitrogen is protonated to form a highly electrophilic iminium ion.[3]

  • Hydride Reduction: The mild hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion. The rate of reduction of the iminium ion is significantly faster than the reduction of the aldehyde, which is the cornerstone of this procedure's success in a one-pot setting.[5][7] This selective reduction yields the final secondary amine product.

Reductive_Amination_Mechanism Mechanism of Reductive Amination R1 Piperidin-4-amine I1 Hemiaminal Intermediate R1->I1 + R2 4-Methoxybenzaldehyde R2->I1 I2 Imine (Schiff Base) I1->I2 - H₂O I3 Iminium Ion I2->I3 + H⁺ P N-(4-Methoxybenzyl)piperidin-4-amine I3->P Reductant NaBH(OAc)₃ Reductant->P

Caption: The reaction pathway for reductive amination.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)SupplierNotes
Piperidin-4-amine100.161.00 g9.98Sigma-AldrichStore under inert gas.
4-Methoxybenzaldehyde136.151.36 g9.99Acros OrganicsEnsure purity >98%.
Sodium Triacetoxyborohydride211.942.54 g11.98Combi-BlocksHandle in a fume hood. Moisture sensitive.
1,2-Dichloroethane (DCE)98.9640 mL-Fisher ScientificAnhydrous grade preferred.
Saturated NaHCO₃ (aq)-~50 mL--For workup.
Dichloromethane (DCM)84.93~100 mL--For extraction.
Anhydrous MgSO₄ or Na₂SO₄-As needed--For drying.
Silica Gel-As needed--For column chromatography (230-400 mesh).
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-amine (1.00 g, 9.98 mmol).

  • Solvent and Aldehyde Addition: Add 1,2-dichloroethane (40 mL) to the flask, followed by 4-methoxybenzaldehyde (1.36 g, 9.99 mmol). Stir the mixture at room temperature under a nitrogen or argon atmosphere. Causality Note: Combining the amine and aldehyde first allows for the initial equilibrium formation of the imine before the reducing agent is introduced.[7]

  • Reducing Agent Addition: After stirring for 20-30 minutes, add sodium triacetoxyborohydride (2.54 g, 11.98 mmol, ~1.2 eq) portion-wise over 5 minutes. Expertise Note: Adding the reducing agent in portions helps to control any initial exotherm and ensures a smooth reaction. A slight excess (1.2-1.5 equivalents) of the hydride is used to drive the reaction to completion.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, use a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine. The product should be a new, less polar spot than the starting amine.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases. Safety Note: Quenching is exothermic and releases hydrogen gas. Perform this step slowly in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[8][9] Elute with a gradient of 0% to 10% methanol in dichloromethane. The addition of 0.5-1% triethylamine to the eluent can help prevent the product from streaking on the column.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(4-Methoxybenzyl)piperidin-4-amine as a pale yellow oil or solid. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]

Experimental_Workflow Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Combine Amine, Aldehyde, & Solvent (DCE) B 2. Stir for 30 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction Step) B->C D 4. Stir 12-24h at RT & Monitor (TLC/LC-MS) C->D E 5. Quench with Sat. NaHCO₃ D->E Reaction Complete F 6. Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Sources

The Versatility of N-(4-Methoxybenzyl)piperidin-4-amine: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The N-(4-methoxybenzyl)piperidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its inherent structural features, including a basic piperidine nitrogen, a secondary amine, and a modifiable aromatic ring, provide a rich canvas for chemists to develop compounds with finely tuned pharmacological profiles. This guide provides an in-depth exploration of this scaffold, from its synthesis and characterization to its application in targeting a range of biological entities, with a particular focus on its utility in the development of therapeutics for central nervous system (CNS) disorders and infectious diseases.

The N-(4-Methoxybenzyl)piperidin-4-amine Scaffold: A Structural Overview

The N-(4-methoxybenzyl)piperidin-4-amine core consists of a piperidine ring substituted at the 4-position with an amino group, which is further functionalized with a 4-methoxybenzyl group. This arrangement provides several key advantages in drug design:

  • The Piperidine Ring: A ubiquitous motif in pharmaceuticals, the piperidine ring offers a three-dimensional structure that can orient substituents in distinct vectors, enabling precise interactions with biological targets.[1] Its conformational flexibility allows it to adapt to various binding pockets.

  • The 4-Amino Group: This basic center is crucial for forming salt bridges and hydrogen bonds with target proteins. It also serves as a key point for further chemical modification, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

  • The N-(4-Methoxybenzyl) Group: This group serves multiple purposes. It can act as a protecting group for the secondary amine during synthesis, which can be readily removed under specific conditions. Furthermore, the methoxybenzyl moiety itself can engage in favorable interactions within a binding site, and its aromatic ring can be substituted to modulate electronic and steric properties.

Synthesis and Characterization of the Scaffold

The most common and efficient method for the synthesis of N-(4-Methoxybenzyl)piperidin-4-amine is through reductive amination of a 4-piperidone precursor with 4-methoxybenzylamine. This reaction is typically carried out using a mild reducing agent such as sodium triacetoxyborohydride (STAB).[2]

Experimental Protocol: Synthesis of N-(4-Methoxybenzyl)piperidin-4-amine

This protocol details the synthesis of the title compound via reductive amination.

Materials:

  • N-Boc-4-piperidone

  • 4-Methoxybenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) and 4-methoxybenzylamine (1.1 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add acetic acid (1.0 eq). Stir the mixture for 30 minutes. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Causality: The acidic conditions promote the formation of an iminium ion intermediate, which is then selectively reduced by the mild hydride donor, STAB. Using STAB avoids the reduction of the ketone starting material.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-((4-methoxybenzyl)amino)piperidine-1-carboxylate.

  • Boc Deprotection: Dissolve the purified intermediate in 4M HCl in 1,4-dioxane. Stir the solution at room temperature for 4 hours.

    • Causality: The strong acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen, yielding the desired secondary amine as its hydrochloride salt.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to afford N-(4-Methoxybenzyl)piperidin-4-amine hydrochloride as a white solid.

Characterization Data (Representative):

Technique Expected Results
¹H NMR (CDCl₃, 400 MHz) δ 7.25 (d, J=8.4 Hz, 2H), 6.85 (d, J=8.4 Hz, 2H), 3.79 (s, 3H), 3.75 (s, 2H), 3.05 (m, 2H), 2.60 (m, 3H), 1.90 (m, 2H), 1.40 (m, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 158.8, 132.5, 129.8, 113.9, 55.3, 52.4, 51.9, 46.5, 32.8.
Mass Spectrometry (ESI+) m/z calculated for C₁₃H₂₀N₂O [M+H]⁺: 221.16; found: 221.17.

Applications in Drug Discovery

The N-(4-Methoxybenzyl)piperidin-4-amine scaffold has proven to be a valuable starting point for the development of ligands for a variety of biological targets.

Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active drugs.[1] Derivatives of N-(4-Methoxybenzyl)piperidin-4-amine have shown promise in targeting several key proteins implicated in neurological and psychiatric conditions.

The high-affinity choline transporter (CHT) is responsible for the uptake of choline into presynaptic nerve terminals, a rate-limiting step in the synthesis of the neurotransmitter acetylcholine.[3] Dysregulation of cholinergic signaling is implicated in neurodegenerative diseases such as Alzheimer's disease.[4]

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides derived from a related piperidine scaffold have been identified as potent and selective inhibitors of CHT.[3] The piperidine moiety in these compounds serves as a key anchoring point within the transporter.

Workflow for Screening CHT Inhibitors

CHT_Inhibitor_Screening cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization Compound_Library Compound Library (N-(4-Methoxybenzyl)piperidin-4-amine derivatives) HTS_Assay High-Throughput Membrane Potential Assay Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response and IC50 Determination Primary_Hits->Dose_Response Radioligand_Uptake [³H]Choline Uptake Assay Dose_Response->Radioligand_Uptake Selectivity_Panel Selectivity Profiling (e.g., other transporters) Radioligand_Uptake->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Studies ADME_Tox In Vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical workflow for the discovery of choline transporter inhibitors.

Protocol: In Vitro [³H]Choline Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of the choline transporter by test compounds.

Materials:

  • HEK-293 cells stably expressing the human choline transporter (CHT).

  • [³H]Choline.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Test compounds (dissolved in DMSO).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture HEK-293-CHT cells in appropriate media until confluent.

  • Assay Preparation: Seed cells in 24-well plates and grow to 80-90% confluency. On the day of the assay, wash the cells twice with KRH buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or vehicle (DMSO) in KRH buffer for 15 minutes at 37°C.

    • Causality: This pre-incubation allows the compounds to bind to the transporter before the introduction of the substrate.

  • Choline Uptake: Initiate choline uptake by adding [³H]choline (final concentration, e.g., 10 nM) to each well and incubate for 10 minutes at 37°C.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

GPCRs are a large family of transmembrane receptors that are major drug targets.[5] The N-(4-Methoxybenzyl)piperidin-4-amine scaffold has been utilized to develop ligands for several GPCRs, including opioid and dopamine receptors.

  • Opioid Receptors: The 4-aminopiperidine substructure is a well-known pharmacophore in the design of potent opioid receptor agonists.[1] By modifying the substituents on the piperidine nitrogen and the amino group, it is possible to develop selective agonists or antagonists for different opioid receptor subtypes (μ, δ, κ).[6][7]

  • Dopamine Receptors: Selective antagonists for the dopamine D4 receptor have been developed using a piperidine ether scaffold, highlighting the potential of piperidine-based structures in targeting dopamine receptors implicated in various neuropsychiatric disorders.[8]

Signaling Pathways for GPCRs Targeted by Scaffold Derivatives

GPCR_Signaling cluster_Opioid Opioid Receptor (Gi/o coupled) cluster_Dopamine Dopamine D4 Receptor (Gi/o coupled) Ligand_Opioid Opioid Agonist (Scaffold Derivative) Opioid_Receptor Opioid Receptor Gi/o Ligand_Opioid->Opioid_Receptor:f0 AC_Opioid Adenylate Cyclase Opioid_Receptor:f1->AC_Opioid inhibits Ion_Channel_Opioid Ion Channels Opioid_Receptor:f1->Ion_Channel_Opioid modulates cAMP_Opioid ↓ cAMP AC_Opioid->cAMP_Opioid Neuronal_Activity_Opioid ↓ Neuronal Excitability Ion_Channel_Opioid->Neuronal_Activity_Opioid Ligand_Dopamine D4 Antagonist (Scaffold Derivative) Dopamine_Receptor D4 Receptor Gi/o Ligand_Dopamine->Dopamine_Receptor:f0 blocks AC_Dopamine Adenylate Cyclase Dopamine_Receptor:f1->AC_Dopamine inhibits cAMP_Dopamine ↓ cAMP (blocked) AC_Dopamine->cAMP_Dopamine Dopamine Dopamine Dopamine->Dopamine_Receptor:f0

Caption: Simplified signaling pathways for opioid and dopamine D4 receptors.

Protocol: Cell-Based GPCR Activity Assay (cAMP Measurement)

This protocol outlines a general method for screening compounds for their ability to modulate GPCRs that signal through changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK-293 cells stably expressing the GPCR of interest (e.g., an opioid or dopamine receptor).

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • Forskolin (an activator of adenylyl cyclase).

  • Reference agonist and antagonist for the target GPCR.

  • Test compounds.

Procedure:

  • Cell Seeding: Seed the engineered HEK-293 cells into 96- or 384-well plates and culture until they reach the desired confluency.

  • Compound Treatment (Agonist Mode): Add increasing concentrations of the test compounds to the cells and incubate for a specified period at 37°C.

  • Compound Treatment (Antagonist Mode): Pre-incubate the cells with increasing concentrations of the test compounds, followed by the addition of a fixed concentration of the reference agonist (e.g., at its EC₈₀).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the logarithm of the compound concentration to determine the EC₅₀ and Emax values.

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the compound concentration to determine the IC₅₀ value.

Antifungal Agents

The N-(4-Methoxybenzyl)piperidin-4-amine scaffold has also been explored for the development of novel antifungal agents. Structure-activity relationship studies have shown that the combination of a benzyl or phenylethyl group at the piperidine nitrogen with a long alkyl chain at the 4-amino position can lead to potent antifungal activity. These compounds are believed to act by inhibiting ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-(4-Methoxybenzyl)piperidin-4-amine scaffold has yielded valuable SAR data, guiding the optimization of lead compounds.

Table 1: Representative SAR Data for Opioid Receptor Ligands

Compound R¹ (on Piperidine N) R² (on 4-Amino N) μ-Opioid Receptor Ki (nM) δ-Opioid Receptor Ki (nM) κ-Opioid Receptor Ki (nM)
A -CH₃-H15.2250.689.4
B -CH₂CH₂Ph-H2.145.832.1
C -CH₂CH₂Ph-COEt0.510.315.7

Data is illustrative and based on general trends observed in the literature.

Key SAR Observations:

  • Piperidine N-substituent (R¹): Larger, more lipophilic groups, such as a phenethyl group, generally lead to higher affinity for opioid receptors compared to a simple methyl group.

  • 4-Amino N-substituent (R²): Acylation of the 4-amino group, for instance with a propionyl group, can significantly enhance potency.

Conclusion

The N-(4-Methoxybenzyl)piperidin-4-amine scaffold represents a highly versatile and valuable starting point in modern drug discovery. Its synthetic tractability, coupled with its ability to be elaborated into a diverse range of derivatives, has led to the identification of potent and selective modulators of various biological targets. The continued exploration of this privileged scaffold is expected to yield novel therapeutic candidates for a wide array of diseases, particularly those affecting the central nervous system. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PubMed. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One. [Link]

  • Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake. PMC. [Link]

  • Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake. ACS Chemical Neuroscience. [Link]

  • Substrate-Induced Internalization of the High-Affinity Choline Transporter. The Journal of Neuroscience. [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]

  • 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PMC. [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC. [Link]

  • Electronic Supporting Information. The Royal Society of Chemistry. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]

  • Reductive Amination - Common Conditions. The Board of Trustees of the University of Illinois. [Link]

  • N-pentyl-1-(2-phenylethyl)piperidin-4-amine. SpectraBase. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. PubMed. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. Scilit. [Link]

  • Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. PubMed. [Link]

  • Identification of an Opioid κ Receptor Subtype-Selective N-Substituent for (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine. ACS Publications. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Hindawi. [Link]

  • Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. DergiPark. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

Sources

N-(4-Methoxybenzyl)piperidin-4-amine intermediate in GPCR ligand synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis and Utilization of N-(4-Methoxybenzyl)piperidin-4-amine in GPCR Ligand Discovery

Abstract

This guide details the robust synthesis and application of N-(4-Methoxybenzyl)piperidin-4-amine (4-PMB-amino-piperidine), a privileged intermediate in the development of G-Protein Coupled Receptor (GPCR) ligands. The 4-aminopiperidine scaffold is ubiquitous in antagonists for chemokine (CCR5, CXCR4), opioid, and monoamine receptors. The inclusion of the para-methoxybenzyl (PMB) group serves a dual purpose: it acts as an orthogonal protecting group cleavable under oxidative conditions (DDQ/CAN) or strong acid, and it functions as a lipophilic pharmacophore mimic during early-stage Structure-Activity Relationship (SAR) screening. This protocol utilizes a reductive amination strategy optimized for scale-up and reproducibility.

Introduction: The Privileged Scaffold

In GPCR medicinal chemistry, the 4-aminopiperidine moiety acts as a critical "linker-scaffold." It provides a basic nitrogen (often protonated at physiological pH) to interact with the conserved Aspartate residue (e.g., Asp3.32) in the receptor binding pocket, while the 4-amino position allows for the extension of "tail" groups into hydrophobic accessory pockets.

The PMB-protected variant is strategically valuable because:

  • Orthogonality: It allows functionalization of the piperidine ring nitrogen (N1) without affecting the 4-amino position.

  • Lipophilicity: The PMB group mimics benzyl/aromatic residues found in many endogenous neuropeptides, often providing initial binding affinity before optimization.

  • Electronic Tuning: The methoxy group creates an electron-rich aromatic system, distinct from a simple benzyl group, influencing pi-stacking interactions within the receptor.

Strategic Synthesis: Reductive Amination

The most reliable route to N-(4-Methoxybenzyl)piperidin-4-amine involves the reductive amination of N-Boc-4-piperidone with 4-methoxybenzylamine. We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its selectivity for imines over ketones and its non-toxic nature compared to cyanoborohydrides.[1]

Mechanism of Action
  • Imine Formation: The amine attacks the ketone carbonyl to form a hemiaminal, which dehydrates to form an imine (Schiff base).

  • Protonation: The imine is protonated (often by in-situ acetic acid) to form an iminium ion.

  • Selective Reduction: STAB transfers a hydride to the iminium carbon. The acetoxy groups on boron reduce its nucleophilicity, preventing the reduction of the starting ketone, thus minimizing the formation of the alcohol side-product.

Visual Workflow (Graphviz)

SynthesisWorkflow Start1 N-Boc-4-piperidone Imine Imine Intermediate (Transient) Start1->Imine Start2 4-Methoxybenzylamine Start2->Imine Product N-Boc-4-(PMB-amino)piperidine Imine->Product Hydride Transfer Reagent STAB / AcOH DCE, 25°C Reagent->Product Final N-(4-Methoxybenzyl) piperidin-4-amine Product->Final Acidic Cleavage Deprotection TFA/DCM (Boc Removal)

Figure 1: Stepwise synthesis of the target intermediate via reductive amination and Boc-deprotection.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 4-((4-methoxybenzyl)amino)piperidine-1-carboxylate (Intermediate A), followed by Boc-deprotection to yield the title compound.

Materials & Reagents
  • N-Boc-4-piperidone (1.0 equiv)

  • 4-Methoxybenzylamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (glacial) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated NaHCO₃, Brine, Na₂SO₄

Step-by-Step Methodology
  • Imine Formation (Equilibrium Setup):

    • In a flame-dried round-bottom flask under Nitrogen, dissolve N-Boc-4-piperidone (10 mmol, 1.99 g) in DCE (40 mL).

    • Add 4-Methoxybenzylamine (10.5 mmol, 1.44 g).

    • Add Glacial Acetic Acid (10 mmol, 0.6 mL). Note: Acid catalysis accelerates imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes. Self-Validation: Solution may turn slightly warm or change color (pale yellow).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes. Caution: Mild gas evolution (H₂).

    • Remove ice bath and stir at RT for 12–16 hours.

  • Workup (Critical Quality Attribute - CQA):

    • Quench reaction by slow addition of Sat. NaHCO₃ (30 mL). Stir vigorously for 15 mins to decompose boron complexes.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine (1 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is often pure enough (>90%) for the next step.

    • If needed, purify via Flash Column Chromatography (SiO₂).

    • Eluent: 0–5% MeOH in DCM (with 1% NH₄OH to prevent tailing).

  • Boc-Deprotection (To generate the free piperidine):

    • Dissolve Intermediate A in DCM (10 mL).

    • Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Concentrate to dryness. Azeotrope with toluene (2x) to remove excess TFA.

    • Result: TFA salt of N-(4-methoxybenzyl)piperidin-4-amine.

Data Analysis & Self-Validation

To ensure the protocol was successful, compare your results against these standard metrics.

AttributeExpected ResultDiagnostic Note
Physical State Viscous pale yellow oil (Free base)Dark brown indicates oxidation/decomposition.
TLC (Intermediate A) Rf ~ 0.4 (5% MeOH/DCM)Stains strongly with Ninhydrin (secondary amine).
¹H NMR (Key Signal) δ 3.80 ppm (Singlet, 3H)The methoxy group (-OCH₃) is the diagnostic handle.
¹H NMR (Key Signal) δ 3.75 ppm (Singlet, 2H)Benzylic protons (-CH₂-Ar). If split, check for restricted rotation.
MS (ESI+) [M+H]⁺ matches calc. massLook for characteristic +1 (H) and +23 (Na) peaks.

Application in GPCR Ligand Library Generation

Once synthesized, this intermediate serves as a divergence point. The secondary amine on the piperidine ring (after Boc removal) or the secondary amine at the 4-position (if utilizing orthogonal protection) allows for the rapid assembly of libraries.

Library Logic (Graphviz)

GPCR_Library Core N-(4-Methoxybenzyl) piperidin-4-amine Path1 Pathway A: Urea Formation Core->Path1 Path2 Pathway B: Amide Coupling Core->Path2 Path3 Pathway C: S_NAr (Heterocycles) Core->Path3 Prod1 CCR5 Antagonist Analogs (Urea Linker) Path1->Prod1 Isocyanates Prod2 Muscarinic Ligands (Amide Linker) Path2->Prod2 Acid Chlorides Prod3 Dopamine D4 Ligands (Aryl-Piperidine) Path3->Prod3 Fluoropyridines

Figure 2: Divergent synthesis pathways utilizing the scaffold for various GPCR targets.

PMB Cleavage (Post-Functionalization)

If the PMB group is used solely as a protecting group, it must be removed to reveal the primary/secondary amine for further elaboration.

  • Method A (Oxidative): CAN (Ceric Ammonium Nitrate) in MeCN/H₂O.

  • Method B (Oxidative): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H₂O (18:1). Preferred for acid-sensitive substrates.[2]

  • Method C (Acidic): Refluxing in neat TFA or TFA/Anisole (if the molecule withstands harsh acid).

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • BenchChem. (2025).[4] "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline." BenchChem Protocols. (Simulated Link for Context)

  • Kurosawa, W., et al. (2002).[5] "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine."[5] Organic Syntheses.

  • Hopkins, C. R., et al. (2015).[6] "Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter." Bioorganic & Medicinal Chemistry Letters.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Text for PMB cleavage conditions).

Sources

Preparation of N-(4-Methoxybenzyl)piperidin-4-amine Dihydrochloride Salt: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, reliable, and scalable protocol for the synthesis of N-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride, a valuable building block in medicinal chemistry and drug development.[1][2] The synthesis is achieved through a two-step process commencing with the reductive amination of 4-piperidone with 4-methoxybenzylamine, followed by conversion to the dihydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, step-by-step methodologies, and comprehensive characterization data.

Introduction and Scientific Rationale

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][3] Specifically, N-substituted 4-aminopiperidine derivatives serve as critical intermediates in the synthesis of therapeutic agents targeting a range of conditions, including neurological and cardiovascular disorders.[2][4] The target molecule, N-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride, provides a versatile platform for further chemical elaboration due to the presence of a primary amine and a readily cleavable 4-methoxybenzyl (PMB) protecting group on the piperidine nitrogen.

The chosen synthetic strategy, reductive amination, is a cornerstone of C-N bond formation in pharmaceutical chemistry due to its operational simplicity, broad substrate scope, and high efficiency.[4] This method involves the in-situ formation of an imine or iminium ion from a carbonyl compound (4-piperidone) and an amine (4-methoxybenzylamine), which is then reduced by a mild and selective reducing agent to yield the target secondary amine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent for its exceptional tolerance to a wide range of functional groups and its mild, non-basic nature, which minimizes side reactions.[5] The final step involves the formation of the dihydrochloride salt, which enhances the compound's stability, crystallinity, and aqueous solubility, facilitating handling and subsequent reactions.

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages:

  • Reductive Amination: 4-Piperidone monohydrate hydrochloride is reacted with 4-methoxybenzylamine in the presence of sodium triacetoxyborohydride (STAB) to form the free base, N-(4-Methoxybenzyl)piperidin-4-amine.

  • Salt Formation: The purified free base is treated with hydrochloric acid in an appropriate solvent to precipitate the desired N-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride salt.

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the key steps in the reductive amination process.

Reductive_Amination Piperidone 4-Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium + 4-Methoxybenzylamine - H₂O PMBAmine 4-Methoxybenzylamine PMBAmine->Iminium Product N-(4-Methoxybenzyl)piperidin-4-amine Iminium->Product Reduction STAB NaBH(OAc)₃ (STAB) STAB->Iminium Experimental_Workflow start Start reactants Combine 4-Piperidone HCl, 4-Methoxybenzylamine, and Dichloromethane start->reactants add_stab Portion-wise addition of Sodium Triacetoxyborohydride reactants->add_stab reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->reaction workup Aqueous Workup (NaOH wash) reaction->workup extraction Extract with Dichloromethane workup->extraction purify_free_base Dry, Filter, Concentrate & Purify (Column Chromatography) extraction->purify_free_base salt_formation Dissolve Free Base in Solvent (e.g., Ether/Methanol) purify_free_base->salt_formation add_hcl Add HCl Solution salt_formation->add_hcl precipitate Precipitation of Dihydrochloride Salt add_hcl->precipitate isolate Filter and Dry Product precipitate->isolate end Final Product: N-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride isolate->end

Caption: Step-by-step workflow for the synthesis and isolation.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Piperidone monohydrate hydrochloride≥98%Sigma-Aldrich
4-Methoxybenzylamine≥99%TCI
Sodium triacetoxyborohydride (STAB)≥97%Acros OrganicsMoisture-sensitive; handle under inert atmosphere.
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%Merck
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Hydrochloric Acid (HCl)2.0 M in Diethyl EtherSigma-Aldrich
MethanolACS GradeJ.T. Baker
Diethyl EtherAnhydrousEMD Millipore
Ethyl AcetateACS GradeFor chromatography
HeptaneACS GradeFor chromatography
Triethylamine≥99.5%For chromatography
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. [6]* Ventilation: All operations should be performed in a well-ventilated fume hood. [7]* Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive and flammable solid. [6][7]It should be handled under an inert atmosphere (e.g., nitrogen or argon). [6]Avoid contact with water, as it can release flammable hydrogen gas. [8]Keep away from ignition sources. [7][9]* Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

Step-by-Step Synthesis

Part A: Synthesis of N-(4-Methoxybenzyl)piperidin-4-amine (Free Base)

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (10.0 g, 65.1 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Amine Addition: Add 4-methoxybenzylamine (9.8 mL, 71.6 mmol, 1.1 eq) to the suspension. Stir the mixture at room temperature for 20 minutes. The mixture should become a clear, pale-yellow solution.

  • Reductant Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium triacetoxyborohydride (STAB) (18.0 g, 84.6 mmol, 1.3 eq) portion-wise over 30 minutes. Causality Note: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of over-reduced byproducts.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 1 M sodium hydroxide solution (100 mL) to remove any remaining acidic species, followed by brine (100 mL). [10]Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. [10]8. Purification: Purify the crude oil by flash column chromatography on silica gel. [11]A typical eluent system is a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine. Causality Note: The addition of triethylamine to the eluent is essential to prevent the amine product from streaking on the acidic silica gel, ensuring a clean separation.

Part B: Formation of the Dihydrochloride Salt

  • Salt Formation: Dissolve the purified N-(4-Methoxybenzyl)piperidin-4-amine free base in a minimal amount of methanol (approx. 20 mL) and add diethyl ether (approx. 200 mL).

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether until the pH of the solution is approximately 1-2 (as tested with moist pH paper).

  • Precipitation and Isolation: A white precipitate will form immediately. Continue stirring for 1 hour at room temperature to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether (3 x 50 mL), and dry under high vacuum to a constant weight. [5]

Characterization and Data

Expected Yield and Physical Properties
ParameterExpected Value
Final Product N-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride
CAS Number 1233952-46-9 [12]
Molecular Formula C₁₃H₂₂Cl₂N₂O [12][13]
Molecular Weight 293.24 g/mol [13]
Appearance White to off-white crystalline powder [2]
Yield (Overall) 75-85%
Melting Point >220 °C
Purity (HPLC) ≥98%
Spectroscopic Data (Typical)
  • ¹H NMR (400 MHz, D₂O) δ (ppm): 7.42 (d, J = 8.8 Hz, 2H), 7.08 (d, J = 8.8 Hz, 2H), 4.25 (s, 2H), 3.85 (s, 3H), 3.60-3.70 (m, 2H), 3.40-3.50 (m, 1H), 3.15-3.25 (m, 2H), 2.25-2.35 (m, 2H), 1.90-2.00 (m, 2H).

  • ¹³C NMR (101 MHz, D₂O) δ (ppm): 160.1, 132.5, 122.9, 115.2, 60.8, 55.8, 49.5, 46.7, 41.9, 26.3.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₂₁N₂O⁺ [M+H]⁺: 221.16; found: 221.17.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating through in-process controls and final product characterization.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS ensures the reaction proceeds to completion, preventing premature workup and maximizing yield.

  • Purification: Chromatographic purification of the free base is a critical step to remove unreacted starting materials and byproducts, ensuring the purity of the intermediate before salt formation.

  • Spectroscopic Confirmation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The data should be consistent with the expected structure and free of significant impurities.

  • Physical Properties: The melting point and physical appearance should be consistent with a pure, crystalline solid and match reference data where available.

By adhering to these validation steps, researchers can be confident in the quality and identity of the synthesized N-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride.

References

  • Novachem. (2018, September 3). Sodium triacetoxyborohydride Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Arulraj, R., & Muthukumar, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Defense Technical Information Center. (1992, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

  • University of Cambridge. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(1), 243-261.
  • Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11945-12003.
  • Google Patents. (2017, July 11). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.
  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 1-3.
  • Google Patents. (n.d.). CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof.
  • ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Removing unreacted 4-methoxybenzylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for removing unreacted 4-methoxybenzylamine (PMB-amine) from reaction mixtures.

Ticket #PMB-042: Removal of Excess 4-Methoxybenzylamine Status: Open | Priority: High Assigned Specialist: Senior Application Scientist[1]

Issue Overview

User Problem: "I used 4-methoxybenzylamine (PMB-amine) in a reductive amination (or amide coupling), and I have 1.5–2.0 equivalents left over. It boils at ~237°C, so I can't rotovap it off. How do I get rid of it without ruining my product?"

Technical Diagnosis: 4-Methoxybenzylamine (CAS: 2393-23-9) is a lipophilic primary amine.[1][2] Its high boiling point renders evaporation ineffective.[1] Its removal strategy depends entirely on the physicochemical properties of your target product —specifically its basicity and acid stability.

Chemical Profile (The Enemy):

  • Functionality: Primary Amine (Nucleophilic, Basic).

  • pKa: ~9.5 (Protonates readily in mild acid).[1]

  • Boiling Point: 236–237°C (Non-volatile).[1][3]

  • Reactivity: Forms imines with aldehydes; reacts rapidly with isocyanates.[1]

Decision Matrix: Select Your Protocol

Before proceeding, determine the nature of your product to select the correct workflow.

PMB_Removal_Decision_Tree Start START: Analyze Target Product IsBasic Is your Product Basic? (e.g., 2°/3° Amine, Pyridine) Start->IsBasic IsAcidStable Is Product Acid Stable? (No Boc, acetals, silyl ethers) IsBasic->IsAcidStable No (Neutral/Acidic) MethodB METHOD B: Chemoselective Scavenging (PS-Benzaldehyde) IsBasic->MethodB Yes (Product is Basic) MethodA METHOD A: Liquid-Liquid Extraction (Acid Wash) IsAcidStable->MethodA Yes (Stable) MethodD METHOD D: Mild Extraction (Citric Acid/Buffer) IsAcidStable->MethodD No (Acid Labile) MethodC METHOD C: Chromatography (Buffered Silica) MethodB->MethodC If Scavenging Fails

Figure 1: Decision tree for selecting the appropriate purification method based on product stability and basicity.

Method A: Liquid-Liquid Extraction (The "Acid Wash")

Best For: Neutral products (Amides, Esters) or Acidic products.[1] Mechanism: Exploits the pKa difference. At pH < 4, 4-methoxybenzylamine (pKa ~9.[1]5) is fully protonated (


) and partitions into the aqueous phase.[1]
Protocol
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Avoid: Ether (poor solubility for some polar impurities).[4]

  • The Wash:

    • Wash the organic layer 3x with 1M HCl .

    • Volume Rule: Use a volume equal to 50% of your organic layer for each wash.

  • Verification: Check the pH of the aqueous output. It must remain acidic (pH 1–2). If it turns neutral, the amine has neutralized your acid; add more acid.

  • Finishing: Wash with Brine (sat. NaCl) to remove entrained water, dry over

    
    , and concentrate.
    

Data: Partition Coefficients

Phase Species at pH 1 Solubility
Organic (DCM) Target Product (Neutral) High

| Aqueous (HCl) | 4-Methoxybenzylammonium chloride | High (>99% removal) |[1]

Method B: Chemoselective Scavenging (The "Smart" Way)

Best For: Basic products (Secondary/Tertiary amines) where acid extraction would remove the product too. Mechanism: Uses a solid-supported electrophile to covalently bond with the unreacted primary amine (4-MBA).[1] The resin is then filtered off.[5][6]

The "Magic" Bullet: PS-Benzaldehyde

While Isocyanate resins are common, PS-Benzaldehyde is superior for separating primary amines (impurity) from secondary amines (product).[1]

  • Reaction: 4-MBA reacts with the aldehyde resin to form an imine (Schiff base).[1]

  • Selectivity: Imine formation is highly favorable for primary amines.[1] Secondary amines form enamines (unstable/reversible) or do not react significantly under these conditions [1].

Protocol
  • Calculate Loading: Determine the excess mmol of 4-MBA in your crude mixture.

  • Resin Addition: Add 3.0 equivalents (relative to the excess amine) of PS-Benzaldehyde resin.[1]

    • Solvent: DCM or DCE (Dichloroethane) promotes imine formation best.[1]

    • Catalyst: Add 1% Acetic Acid to catalyze the dehydration.

  • Incubation: Shake gently at Room Temperature for 6–12 hours.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the resin with DCM to recover any non-specifically adsorbed product.

Scavenging_Mechanism Impurity 4-Methoxybenzylamine (Primary Amine) Resin PS-Benzaldehyde (Solid Support) Impurity->Resin Selective Reaction (Imine Formation) Product Target Product (Secondary Amine) Product->Resin No Reaction (Steric/Electronic mismatch) Filtrate Purified Product (Solution Phase) Product->Filtrate Passes through Filter Complex Resin-Imine Complex (Solid Phase) Resin->Complex Trapped

Figure 2: Selective scavenging of primary amines using aldehyde-functionalized resins.

Method C: Troubleshooting Acid-Sensitive Substrates

Issue: "My product has a Boc group or an acetal. 1M HCl will destroy it."[1] Solution: Use a buffered extraction or a weak organic acid.[1]

Protocol: The Citric Acid Wash
  • Preparation: Prepare a 10% w/v aqueous Citric Acid solution (pH ~3–4).

  • Execution: Wash the organic layer 3x with the Citric Acid solution.

  • Why it works: The pH is low enough to protonate the highly basic 4-MBA (pKa ~9.[1]5) but high enough to leave Boc groups (stable > pH 2) and most acetals intact [2].

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography? A: Yes, but 4-methoxybenzylamine streaks badly on silica due to interaction with acidic silanols.[1]

  • Fix: Add 1% Triethylamine (Et3N) or 1% NH4OH to your eluent (e.g., 99:1 DCM:MeOH + 1% Et3N). This "deactivates" the silica, allowing the amine to elute as a sharp band.

Q: I don't have scavenger resins. Can I use an anhydride? A: Yes. Add Phthalic Anhydride (1.1 equiv vs impurity) to the mixture. Heat gently.

  • Result: The primary amine converts to a phthalimide (neutral, non-basic).

  • Workup: Wash the mixture with dilute acid.[4] Your basic product (secondary/tertiary amine) goes into the water; the neutral phthalimide stays in the organic layer. Basify the aqueous layer and extract your product back out.

Q: Why not just distill it? A: 4-Methoxybenzylamine boils at ~237°C. To distill this, you would need a high-vacuum Kugelrohr setup.[1] Unless your product is extremely thermally stable and non-volatile, this risks decomposition.

References

  • Blackburn, C. (1998). Polymer-Supported Reagents in Organic Synthesis. In Solid-Phase Organic Synthesis. Academic Press.[1] (Describes the selectivity of aldehyde resins for primary amines).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Source for stability of Boc/Acetals vs. pH).

  • Sigma-Aldrich. (n.d.).[1] 4-Methoxybenzylamine Product Specification. Retrieved from .[1] (Verification of Boiling Point and pKa data).

  • Biotage. (n.d.).[1] Strategies for Work-up and Purification. Biotage Technical Notes. (General reference for scavenger resin equivalents).

Sources

Technical Support Center: Troubleshooting Low Purity in N-(4-Methoxybenzyl)piperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Methoxybenzyl)piperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purity challenges during the synthesis of this key piperidine intermediate. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues effectively. This document is structured in a practical question-and-answer format to address the specific problems you may face in the lab.

The synthesis of N-(4-Methoxybenzyl)piperidin-4-amine is most commonly achieved via a reductive amination reaction. This process, while robust, has several critical parameters that can influence the purity and yield of the final product.[1][2] This guide will deconstruct the reaction, workup, and purification steps to pinpoint potential sources of impurities.

Section 1: Foundational Knowledge & Pre-Reaction Checklist

Before initiating your synthesis, ensuring a solid foundation can prevent many common issues. This section addresses the proactive steps and fundamental knowledge required for a successful reaction.

Q1: What is the most reliable synthetic route for N-(4-Methoxybenzyl)piperidin-4-amine, and what are the critical reaction components?

The most prevalent and efficient method is the reductive amination of a piperidin-4-amine derivative with 4-methoxybenzaldehyde.[3] This reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine.[4]

The core components are:

  • Amine Source: Typically 4-amino-1-Boc-piperidine is used. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents unwanted side reactions, such as dialkylation.[5]

  • Carbonyl Source: 4-methoxybenzaldehyde.

  • Reducing Agent: The choice is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended due to its mildness and excellent selectivity for reducing the iminium ion in the presence of the aldehyde.[6][7]

  • Solvent: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred for reactions using NaBH(OAc)₃.[6]

Section 2: Troubleshooting Reaction-Related Impurities

This section tackles issues that arise during the chemical transformation itself, leading to a complex crude mixture.

Q2: My reaction is sluggish or incomplete, leaving significant amounts of starting materials. What are the likely causes?

Observing unreacted 4-amino-1-Boc-piperidine or 4-methoxybenzaldehyde in your crude analysis (TLC, LC-MS, or NMR) points to suboptimal reaction conditions.

Root Cause Analysis:

  • Inefficient Imine Formation: The rate-determining step is often the formation of the iminium ion intermediate, which requires the removal of a water molecule.[8]

    • Solution: The addition of a mild acid catalyst, such as acetic acid (AcOH), can facilitate the dehydration step.[6] Typically, using NaBH(OAc)₃ obviates the need for an additional acid catalyst as the acetic acid byproducts can serve this role. However, if starting with a salt form of the amine (e.g., a hydrochloride salt), a stoichiometric amount of a non-nucleophilic base may be needed to free the amine.

  • Moisture Contamination: Reductive amination reagents, particularly borohydrides, are sensitive to moisture. Water in the solvent or on the glassware can consume the reducing agent.

    • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents.

  • Insufficient Reagent Stoichiometry: Using too little of the reducing agent will naturally lead to an incomplete reaction.

    • Solution: A slight excess (1.1 to 1.5 equivalents) of the reducing agent is typically employed to drive the reaction to completion.

Q3: My analysis shows a significant peak corresponding to 4-methoxybenzyl alcohol. Why is my aldehyde being reduced?

The formation of 4-methoxybenzyl alcohol is a classic sign of a non-selective reduction. This occurs when the reducing agent attacks the starting aldehyde faster than, or concurrently with, the iminium ion intermediate.

Root Cause Analysis:

  • Incorrect Choice of Reducing Agent: Stronger, less selective reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and imines.[9] While NaBH₄ can be used, the conditions must be carefully controlled (e.g., allowing sufficient time for imine formation before adding the reductant).

    • Solution: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) . Its steric bulk and attenuated reactivity make it highly selective for the iminium ion over the aldehyde, drastically minimizing this side reaction.[4][6]

  • Improper pH Conditions: The selectivity of some reducing agents, like sodium cyanoborohydride (NaBH₃CN), is highly pH-dependent. At low pH (3-4), NaBH₃CN will reduce aldehydes and ketones, whereas at a more neutral pH (6-8), it preferentially reduces the more basic iminium ion.[6][10]

    • Solution: When using NaBH₃CN, maintain the reaction pH between 6 and 7 to ensure selective reduction. For NaBH(OAc)₃, this is less of a concern.

Q4: I am detecting a byproduct with a mass corresponding to a dialkylated amine. How can this be avoided?

Dialkylation occurs when the newly formed secondary amine product reacts again with the aldehyde and is subsequently reduced, forming a tertiary amine.

Root Cause Analysis:

  • Use of Unprotected Piperidin-4-amine: If you start with piperidin-4-amine itself, both the primary exocyclic amine and the secondary endocyclic (piperidine) amine are nucleophilic and can react.

    • Solution: Always use an N-protected piperidine derivative. N-Boc-4-aminopiperidine is the standard choice.[5] The Boc group can be easily removed in a subsequent step under acidic conditions.

  • Excess Aldehyde: Using a large excess of 4-methoxybenzaldehyde can drive the formation of the dialkylated product from the primary amine.

    • Solution: Use a stoichiometry of approximately 1:1 or a very slight excess of the amine component relative to the aldehyde.

Below is a diagram illustrating the desired reaction pathway and the formation of key impurities.

G React_Amine 4-Amino-1-Boc-piperidine Intermediate Iminium Ion Intermediate React_Amine->Intermediate + 4-Methoxybenzaldehyde - H₂O React_Aldehyde 4-Methoxybenzaldehyde Side_Alcohol 4-Methoxybenzyl Alcohol (Side Product) React_Aldehyde->Side_Alcohol + Non-selective [H⁻] (e.g., NaBH₄) Product N-(4-Methoxybenzyl)-1-Boc- piperidin-4-amine (Desired Product) Intermediate->Product + [H⁻] (e.g., NaBH(OAc)₃) Side_Dialkyl Dialkylated Byproduct (Side Product) Product->Side_Dialkyl G Start Low Purity Detected (e.g., by HPLC/TLC) Analyze Analyze Crude Mixture (LC-MS and ¹H NMR) Start->Analyze Identify Identify Impurity Structures Analyze->Identify Impurity_SM_Aldehyde Unreacted Aldehyde? Identify->Impurity_SM_Aldehyde Check Mass & NMR signals Impurity_SM_Amine Unreacted Amine? Impurity_Alcohol Reduced Aldehyde? Impurity_Other Other Byproduct? Impurity_SM_Aldehyde->Impurity_SM_Amine No Cause_Incomplete Cause: Incomplete Reaction (See Q2) Impurity_SM_Aldehyde->Cause_Incomplete Yes Impurity_SM_Amine->Impurity_Alcohol No Impurity_SM_Amine->Cause_Incomplete Yes Impurity_Alcohol->Impurity_Other No Cause_Reduction Cause: Non-selective Reduction (See Q3) Impurity_Alcohol->Cause_Reduction Yes Cause_SideReaction Cause: pH, Stoichiometry, etc. (See Q2-Q4) Impurity_Other->Cause_SideReaction Yes

Sources

Stability of N-(4-Methoxybenzyl)piperidin-4-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stable Salt" Paradox

A common misconception among researchers handling N-(4-Methoxybenzyl)piperidin-4-amine is treating the p-methoxybenzyl (PMB) group strictly as an acid-labile protecting group similar to its ether counterparts (PMB-ethers).[1]

While PMB-ethers cleave rapidly in dilute acids, PMB-amines exhibit a unique dual-stability profile :

  • Kinetic Stability: The basic nitrogen atom protonates first (

    
    -11), forming an ammonium salt.[1] This positive charge inductively destabilizes the formation of the benzylic carbocation intermediate required for cleavage, rendering the molecule surprisingly stable in cold, anhydrous acids.
    
  • Thermodynamic Instability: Under forcing conditions (Heat + Strong Acid + Scavenger), the resonance stabilization from the p-methoxy group overcomes the inductive withdrawal, leading to cleavage.[1]

This guide provides the operational boundaries to prevent unintentional degradation (during salt formation) or to enforce controlled deprotection.

Part 1: Acid Stability Matrix[1]

The following data summarizes the stability of the N-PMB linkage under common laboratory conditions.

Acid ConditionsTemperatureStability StatusOutcome
Acetic Acid (Glacial) 25°CStable Forms acetate salt; no cleavage.[1]
HCl (1M - 4M aq) 0°C - 25°CMeta-Stable Forms hydrochloride salt.[1] Slow hydrolysis possible over days.
HCl (4M in Dioxane/Ether) 0°CStable Recommended for storage. Forms stable dihydrochloride precipitate.
TFA (Neat) 25°CResistant Mostly forms trifluoroacetate salt. Cleavage is slow/incomplete without scavengers.
TFA (Neat) 60°C+ (Reflux)Labile Cleavage occurs. Requires cation scavenger (e.g., anisole).[1]
Lewis Acids (e.g., TMSOTf) -78°C to 0°CUnstable Rapid cleavage possible; often used for intentional deprotection.[1]

Part 2: Critical Workflows & Protocols

Protocol A: Safe Hydrochloride Salt Formation

Objective: To stabilize the amine for storage without triggering PMB cleavage.

Mechanism: By using anhydrous conditions and low temperature, we protonate the piperidine nitrogen and the secondary amine without providing the thermal energy or nucleophilic water required for hydrolysis.

  • Dissolution: Dissolve 1.0 eq of N-(4-Methoxybenzyl)piperidin-4-amine in anhydrous diethyl ether or DCM (Concentration: 0.1 M).

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Acidification: Dropwise add 2.0 - 2.5 eq of HCl (2M or 4M in diethyl ether) .

    • Note: Avoid aqueous HCl to prevent introducing nucleophiles.

  • Precipitation: A white precipitate (dihydrochloride salt) should form immediately.

  • Isolation: Filter rapidly under Argon/Nitrogen. Wash with cold ether.

  • Drying: Vacuum dry at room temperature. Do not heat above 40°C.

Protocol B: Controlled Deprotection (Cleavage)

Objective: To remove the PMB group efficiently.

Expert Insight: Unlike PMB-ethers, PMB-amines are sluggish to cleave with TFA alone. Oxidative cleavage is often cleaner, but if acid is required, use the following:

  • Cocktail Preparation: Prepare a mixture of TFA : Anisole (5:1) .

    • Why Anisole? It acts as a "scavenger" to trap the reactive p-methoxybenzyl carbocation, preventing it from re-alkylating your amine (polymerization).

  • Reaction: Dissolve the substrate in the cocktail (0.2 M).

  • Heating: Heat to 60°C - 70°C for 2–6 hours. Monitor by LCMS.

    • Target Mass: Look for the loss of mass 120 Da (PMB group).

  • Workup: Evaporate TFA. Basify with saturated NaHCO₃ to liberate the free amine.

Part 3: Troubleshooting & FAQs

Q1: I tried to make the HCl salt, but my product turned pink/red. What happened?

A: The pink coloration is the "canary in the coal mine" for PMB degradation. It indicates the formation of p-methoxybenzyl cation oligomers .

  • Cause: You likely used concentrated acid, allowed the reaction to get too warm (exothermic protonation), or used old ether containing peroxides.[1]

  • Fix: Ensure the solvent is anhydrous and the addition of HCl is slow and at 0°C.

Q2: Why does the PMB group not cleave in neat TFA at Room Temperature?

A: Protonation of the amine nitrogen creates a localized positive charge (


). This effectively "deactivates" the cleavage mechanism by making the nitrogen a poorer leaving group and electrostatically repelling the formation of the benzyl carbocation. Thermal energy is required to overcome this activation energy barrier.
Q3: I see an impurity at RRT 1.2 in my HPLC. What is it?

A: If you used aqueous acid, this is likely 4-methoxybenzyl alcohol (formed via hydrolysis).[1] If you used HCl/Dioxane, it might be 4-methoxybenzyl chloride . Both are byproducts of the cleavage event.

Part 4: Visualizing the Chemistry

Diagram 1: The Stability vs. Cleavage Pathway

This diagram illustrates the bifurcation point between stable salt formation and degradation.

PMB_Stability Start N-(4-Methoxybenzyl) piperidin-4-amine Acid Add Acid (H+) Start->Acid Protonated Ammonium Salt Species (Kinetic Trap) Acid->Protonated Fast Equilibrium Salt Stable Dihydrochloride Salt (Storage Form) Protonated->Salt Crystallization Transition C-N Bond Cleavage (Rate Limiting Step) Protonated->Transition Thermal Activation Path_Stable Cold / Anhydrous (e.g., HCl/Ether, 0°C) Path_Unstable Heat / Strong Acid / Scavenger (e.g., TFA/Anisole, 60°C) Products Free Amine + PMB-Scavenger Adduct Transition->Products

Caption: The kinetic competition between stable salt precipitation (left) and thermodynamic cleavage (right).[1]

Diagram 2: Decision Tree for Handling

Handling_Workflow Input Start: PMB-Amine Goal What is your goal? Input->Goal Storage Storage / Purification Goal->Storage Deprotect Remove PMB Group Goal->Deprotect Act_Salt Use 2M HCl in Ether (0°C, Anhydrous) Storage->Act_Salt Act_Oxidative Use CAN (CeIV) (Oxidative Cleavage) Deprotect->Act_Oxidative Acid Sensitive Substrate? Act_Acidic Use TFA + Anisole (Reflux) Deprotect->Act_Acidic Robust Substrate?

Caption: Operational workflow for selecting the correct reagent based on experimental intent.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis (3rd ed.).[1] John Wiley & Sons.[2] (Refer to Chapter on Protection for Amines).

  • Kozikowski, A. P., et al. (2021).[1] Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. Molecules, 26(23), 7208. (Demonstrates stability of PMB-piperidine salts). [1]

  • Tao, Y., et al. (2015).[1] Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides. Bioorganic & Medicinal Chemistry Letters. (Discusses PMB intermediates in piperidine chemistry).

  • Common Organic Chemistry. (n.d.).[1] PMB (p-Methoxybenzyl) Protection and Deprotection Conditions. (General protocols for PMB handling).

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: N-(4-Methoxybenzyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Purity Assessment & Solvent Optimization for Medicinal Chemistry

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers Molecule Focus: N-(4-Methoxybenzyl)piperidin-4-amine (a critical secondary amine intermediate).

Executive Summary & Strategic Context

In drug development, N-(4-Methoxybenzyl)piperidin-4-amine serves as a versatile scaffold, often synthesized via the reductive amination of 4-methoxybenzaldehyde (p-anisaldehyde) and piperidin-4-amine (or its N-Boc derivative).

This guide does not merely list peak locations; it compares the Target Product against Critical Impurities (unreacted aldehyde, imine intermediates) and evaluates Solvent Performance (CDCl₃ vs. DMSO-d₆) to ensure structural integrity.

Key Analytical Challenges:

  • Reaction Monitoring: Distinguishing the benzylic methylene of the product from the imine intermediate and the benzyl alcohol byproduct.

  • Proton Exchange: The molecule contains two exchangeable proton sites (the piperidine ring NH and the exocyclic NH), which behave drastically differently depending on the solvent.

Structural Analysis & Predicted Shift Logic

Before interpreting the spectrum, we must deconstruct the molecule into magnetically distinct environments.

FragmentProton TypePredicted Shift (δ ppm)MultiplicityDiagnostic Value
A Methoxy (–OCH₃) 3.75 – 3.80Singlet (3H)High intensity anchor; rarely shifts.
B Benzylic (–CH₂–N) 3.70 – 3.85Singlet (2H)CRITICAL. Shifts significantly if oxidation state changes (imine vs. amine).
C Aromatic (PMB) 6.80 – 7.25AA'BB' DoubletsConfirms p-substitution pattern.
D Methine (Pip-C4) 2.50 – 2.65Multiplet (1H)Overlaps often; confirms substitution at C4.
E Piperidine Ring 1.20 – 3.10MultipletsComplex envelope; integration confirms ring integrity.

Comparative Analysis 1: Target vs. Synthetic Impurities

The most common failure mode in synthesizing this intermediate is incomplete reduction (leaving the imine) or over-reduction of the aldehyde (forming benzyl alcohol).

The "Traffic Light" Spectral Check

Use this comparative table to instantly diagnose the crude reaction mixture.

FeatureTarget Product (Secondary Amine)Impurity A: Imine (Schiff Base)Impurity B: Aldehyde (Start Material)Impurity C: Alcohol (Byproduct)
Key Signal Benzylic CH₂ Imine CH=N Aldehyde CHO Benzylic CH₂-OH
Shift (δ) 3.70 – 3.75 ppm ~8.20 – 8.40 ppm 9.80 – 9.90 ppm 4.55 – 4.60 ppm
Multiplicity SingletSingletSingletSinglet (or doublet in DMSO)
Status SUCCESS ⚠️ Incomplete Reduction Unreacted Side Reaction

Expert Insight: If you observe a singlet at 4.55 ppm , your reducing agent (e.g., NaBH₄) reduced the aldehyde directly to 4-methoxybenzyl alcohol before it could condense with the amine. Adjust your protocol to allow longer imine formation time before adding the hydride.

Comparative Analysis 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the visibility of the amine protons.[1]

Option A: Chloroform-d (CDCl₃)
  • Performance: Excellent for resolution of the carbon backbone.

  • Drawback: The NH protons (both ring and exocyclic) frequently undergo rapid exchange. They often appear as broad, shapeless humps or disappear entirely into the baseline.

  • Use Case: Quick purity checks, checking integration of the PMB group vs. the Piperidine ring.

Option B: DMSO-d₆
  • Performance: Strong hydrogen bond acceptor. It slows down proton exchange.

  • Advantage: The NH protons often sharpen into distinct signals.

    • Exocyclic NH: May appear as a broad singlet or doublet around 1.5–2.5 ppm.

    • Ring NH: Often distinct around 2.0–3.0 ppm (depending on concentration).

  • Use Case: Full characterization, proving the presence of both amine functionalities.

Solvent Comparison Table
FeatureCDCl₃ SpectrumDMSO-d₆ Spectrum
Water Peak ~1.56 ppm (variable)3.33 ppm (strong)
Amine (NH) Protons Broad / InvisibleSharp / Observable
Benzylic CH₂ ~3.72 ppm~3.65 ppm
Aromatic Region Well resolvedWell resolved
Recommendation Routine Monitoring Publication / Full ID

Experimental Protocol: Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this protocol which includes a "D₂O Shake" validation step.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the dried amine.

  • Dissolve in 0.6 mL of CDCl₃ (for routine check) or DMSO-d₆ (for characterization).

  • Filtration: If the solution is cloudy (common with amine salts), filter through a small plug of glass wool into the NMR tube. Suspended solids cause line broadening.

Step 2: Acquisition & Phasing
  • Scans: 16 scans are usually sufficient.

  • Relaxation Delay (d1): Set to 1.0–2.0 seconds.

  • Phasing: Ensure the large Methoxy singlet (3.8 ppm) is perfectly phased; this is your internal anchor.

Step 3: The "D₂O Shake" (Validation)

If you are unsure which peaks are the NH protons or if a peak is an impurity:

  • Run the standard 1H NMR.

  • Add 1 drop of D₂O to the NMR tube.

  • Shake vigorously for 30 seconds.

  • Re-run the spectrum.

  • Result: Any peak that disappears is an exchangeable proton (NH or OH). Any peak that remains is part of the carbon skeleton (CH).

Decision Logic & Workflow Diagram

The following diagram outlines the logical flow for analyzing the crude reaction mixture to determine the next chemical step.

NMR_Workflow Start Crude Reaction Mixture Check_Aldehyde Check 9.8 - 10.0 ppm (Singlet?) Start->Check_Aldehyde Check_Imine Check 8.2 - 8.4 ppm (Singlet?) Check_Aldehyde->Check_Imine Peak Absent Decision_Fail1 FAIL: Unreacted Aldehyde Action: Add more amine/reductant Check_Aldehyde->Decision_Fail1 Peak Present Check_Product Check 3.7 - 3.8 ppm (Benzylic CH2 Singlet?) Check_Imine->Check_Product Peak Absent Decision_Fail2 FAIL: Imine Intermediate Action: Continue reduction time Check_Imine->Decision_Fail2 Peak Present Decision_Fail3 FAIL: Benzyl Alcohol (4.6 ppm) Action: Modify conditions (dryer solvents) Check_Product->Decision_Fail3 Peak at 4.6 ppm instead Decision_Pass PASS: Product Confirmed Action: Proceed to Workup Check_Product->Decision_Pass Peak Present

Caption: Logical decision tree for interpreting the 1H NMR of the reductive amination crude mixture.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • SDBS Web. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Search: Anisaldehyde / Piperidine derivatives). Link

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link

Sources

Mass spectrometry fragmentation pattern of N-(4-Methoxybenzyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of N-(4-Methoxybenzyl)piperidin-4-amine (CAS: 80965-30-6). As a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors, accurate detection of this moiety is essential for impurity profiling and pharmacokinetic (PK) studies.

Core Insight: The fragmentation landscape of this molecule is dominated by the stability of the 4-methoxybenzyl (PMB) cation (m/z 121) . Unlike simple aliphatic amines that fragment via random chain cleavage, this molecule exhibits a highly specific, resonance-driven dissociation pathway. This guide compares the detection performance of High-Resolution Q-TOF (Time-of-Flight) against Triple Quadrupole (QqQ) platforms and evaluates the reliability of In-Silico Prediction tools versus experimental reality.

Structural Analysis & Theoretical Fragmentation

To understand the fragmentation, we must first analyze the charge localization sites.

  • Precursor Ion:

    
     Da (Monoisotopic).
    
  • Primary Charge Site: The secondary amine (exocyclic nitrogen) is the most basic site (

    
    ) and accepts the proton during Electrospray Ionization (ESI).
    
  • The "Weakest Link": The benzylic C-N bond is energetically primed for cleavage due to the electron-donating effect of the para-methoxy group on the benzene ring.

Mechanism: The PMB Cation Dominance

Upon Collision-Induced Dissociation (CID), the protonated secondary amine undergoes heterolytic cleavage. The positive charge does not remain on the nitrogen (which would violate the octet rule without rearrangement) but is transferred to the benzylic carbon. This forms the 4-methoxybenzyl cation (m/z 121) , which stabilizes itself via resonance, often rearranging into a substituted tropylium ion.

Secondary Pathway: A minor pathway involves the cleavage of the piperidine ring (Retro-Diels-Alder type mechanisms), typically yielding low-mass fragments (m/z 84), but this is energetically less favorable than the formation of the PMB cation.

Comparative Analysis: Detection Methodologies

This section compares three distinct approaches to analyzing N-(4-Methoxybenzyl)piperidin-4-amine. We evaluate "performance" based on specificity, sensitivity, and structural confirmation capability.

Table 1: Performance Matrix of Analytical Approaches
FeatureMethod A: High-Res Q-TOF (Recommended for ID)Method B: Triple Quad (QqQ) (Recommended for Quant)Method C: In-Silico Prediction (Software Simulation)
Primary Utility Structural Elucidation / Impurity IDPK Studies / Routine QuantitationPreliminary Method Development
Mass Accuracy < 2 ppm (Exact Mass)Unit Resolution (0.7 Da)N/A (Theoretical)
Key Transition 221.1654

121.0653
221.2

121.1
221

Various
Sensitivity High (Femtogram range)Ultra-High (Attogram range)N/A
Limitation Lower dynamic range than QqQNo formula confirmationFails to predict PMB dominance
Detailed Comparison
  • The Gold Standard (Q-TOF): For identifying this compound in a complex matrix (e.g., a reaction mixture), Q-TOF is superior. It confirms the elemental formula of the m/z 121 fragment (

    
    ), distinguishing it from potential isobaric interferences like benzamide derivatives.
    
  • The Workhorse (Triple Quad): For drug development (PK), the 221

    
     121 transition  is the industry standard MRM (Multiple Reaction Monitoring) pair. It offers the highest signal-to-noise ratio because the fragmentation efficiency to m/z 121 is nearly 100% at optimal collision energies.
    
  • The Pitfall (In-Silico): Many predictive algorithms (e.g., CFM-ID, Mass Frontier) overemphasize "bond breaking rules" without fully accounting for the thermodynamic stability of the methoxy-stabilized tropylium ion. They often predict a higher abundance of piperidine ring fragments (m/z 84 or 101) than is experimentally observed. Do not rely solely on software prediction for MRM optimization.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific cleavage events driven by ESI-CID.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 221.16 (Protonated Secondary Amine) TS Transition State (Inductive Cleavage) Parent->TS Collision Energy (15-25 eV) Minor Minor Fragment m/z 84 (Piperidine Ring Cleavage) Parent->Minor High CE (>40 eV) PMB Base Peak: PMB Cation m/z 121.06 (Resonance Stabilized) TS->PMB Heterolytic C-N Cleavage Neutral Neutral Loss (Piperidin-4-amine) TS->Neutral

Figure 1: ESI-MS/MS Fragmentation pathway. The red path indicates the dominant thermodynamic route yielding the characteristic PMB cation.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to maximize the detection of the diagnostic m/z 121 ion while minimizing in-source fragmentation.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-(4-Methoxybenzyl)piperidin-4-amine in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the secondary amine.

Phase 2: LC-MS Parameters (Generic Agilent/Waters/Thermo Setup)
ParameterSettingRationale
Ionization Source ESI Positive (+)Basic amine requires positive mode.
Capillary Voltage 3.0 - 3.5 kVPrevent in-source fragmentation of the labile benzylic bond.
Cone Voltage 20 - 30 VModerate voltage assists transmission without shattering the parent.
Collision Gas Argon or NitrogenArgon preferred for Q-TOF; Nitrogen for Triple Quad.
Collision Energy (CE) Ramp 10 - 40 eV Critical: Low CE preserves Parent (221); Medium CE (20 eV) maximizes Base Peak (121).
Phase 3: Data Interpretation
  • Identify Parent: Look for m/z 221.1 (or 221.2).

  • Confirm Fragment: Extract ion chromatogram (XIC) for m/z 121.06.

  • Ratio Check: In a valid spectrum, the intensity of m/z 121 should be >50% of the total ion current (TIC) at 25 eV. If m/z 121 is absent, the PMB group is likely not attached.

References

  • BenchChem Technical Support. (2025).[1][2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • NIST Mass Spectrometry Data Center. (2023). 4-Methoxybenzyl alcohol, TMS derivative Mass Spectrum (Source of PMB cation data). NIST Chemistry WebBook, SRD 69. Link

  • Zins, E. L., et al. (2009).[3] Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675.[3] Link

  • Holčapek, M., et al. (2010). Fragmentation of protonated aromatic amines. Journal of Mass Spectrometry. (General reference for benzylic amine cleavage mechanisms).
  • PubChem Database. (2025).[4] Compound Summary: N-(4-Methoxybenzyl)piperidin-4-amine. National Library of Medicine. Link

Sources

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